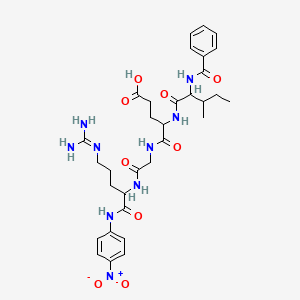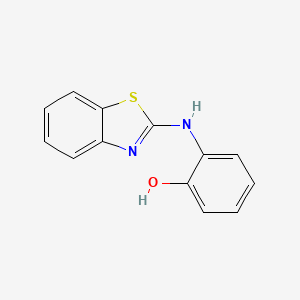
Phenol, 2-(2-benzothiazolylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-(2-benzothiazolylamino)-, also known as 2-(2-benzothiazolyl)phenol, is a heterocyclic aromatic compound with the molecular formula C13H9NOS. This compound is characterized by the presence of a benzothiazole ring attached to a phenol group. It has a molecular weight of 227.28 g/mol and is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(2-benzothiazolylamino)- can be achieved through several methods. One common approach involves the condensation of 2-aminophenol with benzothiazole derivatives. This reaction typically requires the presence of a catalyst and specific reaction conditions to ensure high yield and purity. For example, piperazine immobilized on nano-ZnO-sulfuric acid has been used as a powerful catalyst for the synthesis of benzothiazole derivatives .
Industrial Production Methods
In industrial settings, the production of Phenol, 2-(2-benzothiazolylamino)- often involves multi-step processes that include the preparation of intermediates followed by their condensation. The use of eco-friendly methods and catalysts, such as nano-sized metal oxides, has gained popularity due to their efficiency and reduced environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-(2-benzothiazolylamino)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions include various substituted benzothiazoles and phenolic compounds, which have significant applications in pharmaceuticals and materials science .
Applications De Recherche Scientifique
Phenol, 2-(2-benzothiazolylamino)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its role in treating diseases such as Alzheimer’s and diabetes.
Mécanisme D'action
The mechanism of action of Phenol, 2-(2-benzothiazolylamino)- involves its interaction with various molecular targets and pathways. The compound’s phenolic group can act as an antioxidant, scavenging free radicals and chelating metal ions. Additionally, it can modulate cell signaling pathways and gene expression, contributing to its pharmacological effects .
Comparaison Avec Des Composés Similaires
Phenol, 2-(2-benzothiazolylamino)- can be compared with other similar compounds, such as:
2-(2-Hydroxyphenyl)benzothiazole: Similar structure but different functional groups.
2-(2-Benzothiazolyl)phenol: Another benzothiazole derivative with distinct properties.
Benzimidazole derivatives: These compounds share the benzothiazole ring but have different biological activities
The uniqueness of Phenol, 2-(2-benzothiazolylamino)- lies in its specific combination of the benzothiazole and phenol groups, which confer unique chemical and biological properties.
Propriétés
Numéro CAS |
5677-19-0 |
|---|---|
Formule moléculaire |
C13H10N2OS |
Poids moléculaire |
242.30 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-ylamino)phenol |
InChI |
InChI=1S/C13H10N2OS/c16-11-7-3-1-5-9(11)14-13-15-10-6-2-4-8-12(10)17-13/h1-8,16H,(H,14,15) |
Clé InChI |
CANWXCCURXVOTP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)NC3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


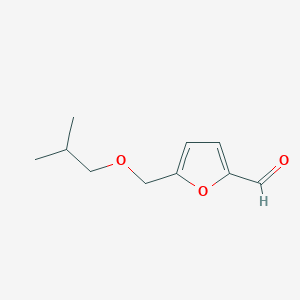
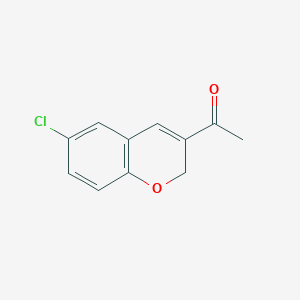
![Propanoic acid, 2-[[1-methyl-2-[(1-methylbutyl)amino]-2-oxoethyl]thio]-](/img/structure/B12111192.png)






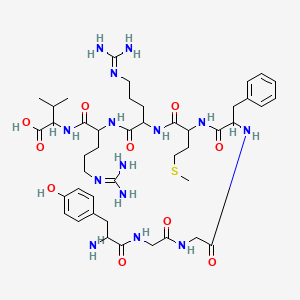

![N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide](/img/structure/B12111259.png)
